molecular formula C27H22ClN3O4 B609577 ニデュフェキソール CAS No. 1773489-72-7

ニデュフェキソール

カタログ番号: B609577
CAS番号: 1773489-72-7
分子量: 487.9 g/mol
InChIキー: JYTIXGYXBIBOMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Treatment of Nonalcoholic Steatohepatitis (NASH)

NASH is a progressive liver disease characterized by fat accumulation, inflammation, and fibrosis, often associated with obesity and diabetes. Currently, there are no approved pharmacotherapies for NASH, highlighting the need for effective treatments.

  • Clinical Trials : Nidufexor has advanced to Phase 2 clinical trials aimed at assessing its efficacy and safety in patients with NASH. The trials have focused on measuring alanine aminotransferase (ALT) levels as a biomarker for liver damage. Results indicated that participants receiving Nidufexor exhibited significantly lower ALT levels compared to those on placebo, suggesting a reduction in liver injury .
  • Effects on Liver Fat : A study reported that after 12 weeks of treatment with Nidufexor, patients showed a decrease in hepatic fat fraction, which is critical in managing NASH progression .
  • Adverse Events : Common adverse events included itchiness, with serious events such as cholestatic jaundice reported but deemed manageable .

Diabetic Nephropathy

Nidufexor is also being evaluated for its potential benefits in diabetic nephropathy, a complication of diabetes characterized by kidney damage.

  • Clinical Trials : Similar to NASH trials, Phase 2 trials are underway to evaluate the safety and efficacy of Nidufexor in patients with diabetic nephropathy . These studies aim to determine whether Nidufexor can improve renal function and reduce the progression of kidney disease.

作用機序

ニデュフェキソールは、ファルネソイドX受容体(FXR)の部分アゴニストとして作用することで効果を発揮します。 FXRは、胆汁酸の産生、脂質代謝、および炎症に関与する遺伝子の発現を調節する核受容体です 。 FXR活性を調節することで、ニデュフェキソールはこれらの生化学的経路に影響を与えることができ、治療効果につながります。 関与する分子標的と経路には、胆汁酸の輸送と代謝、脂質合成、炎症反応に関連する遺伝子が含まれます .

6. 類似の化合物との比較

ニデュフェキソールは、FXRアゴニストとして知られる化合物のクラスに属しています。 類似の化合物には以下が含まれます。

ニデュフェキソールは、部分的アゴニスト活性と、他のFXRアゴニストとは異なる特定の化学構造が特徴です。 in vivoでのFXR依存性遺伝子発現を調節する能力は、科学研究および潜在的な治療用途において貴重な化合物となっています .

生化学分析

Biochemical Properties

Nidufexor is a non-bile acid FXR agonist . It interacts with the farnesoid X receptor (FXR), a bile acid-activated nuclear receptor highly expressed in the liver, gall bladder, intestines, and kidney . Upon activation, FXR regulates bile acid production, conjugation, and transport .

Cellular Effects

Nidufexor addresses fibrosis, oxidative stress, inflammation, and cell death, and therefore has the potential to improve the management of diabetic kidney disease . It exerts positive effects on multiple aspects of the disease, including reducing lipid accumulation in the liver, hepatocellular inflammation, hepatic injury, and fibrosis .

Molecular Mechanism

Nidufexor exerts its effects at the molecular level through its interaction with the farnesoid X receptor (FXR). As a partial FXR agonist, it modulates the activity of this receptor, leading to changes in gene expression and enzyme activity . This results in the regulation of bile acid production, conjugation, and transport .

Temporal Effects in Laboratory Settings

It has been shown to have partial FXR agonistic activity in vitro and FXR-dependent gene modulation in vivo .

Dosage Effects in Animal Models

It has been shown to have potent effects in reducing lipid accumulation in the liver and inflammation in animal models of nonalcoholic steatohepatitis .

Metabolic Pathways

Nidufexor is involved in the regulation of bile acid metabolism through its interaction with the farnesoid X receptor (FXR) . FXR, upon activation, initiates homeostatic responses to control bile acid levels by inducing genes involved in bile acid efflux and conjugation .

Transport and Distribution

Given its interaction with the farnesoid X receptor (FXR), it is likely to be distributed in tissues where FXR is highly expressed, such as the liver, gall bladder, intestines, and kidney .

Subcellular Localization

Given its interaction with the farnesoid X receptor (FXR), a nuclear receptor, it is likely to be localized in the nucleus where it can modulate gene expression .

準備方法

ニデュフェキソールの合成は、三環式ジヒドロクロメンピラゾールコアの形成から始まるいくつかのステップを伴います。 このコアはその後、さまざまな化学反応によって修飾され、ニデュフェキソールの最終構造が得られます 。 合成経路には通常以下が含まれます。

    コア構造の形成: これは、三環式ジヒドロクロメンピラゾールコアを形成するための環化反応を伴います。

    官能基の修飾: さまざまな官能基が導入または修飾されて、所望の化学的性質が得られます。

    精製と分離: 最終的な化合物は、クロマトグラフィーなどの技術を使用して精製され、高純度と収率が確保されます。

ニデュフェキソールの工業生産方法は、これらの合成経路を拡大し、反応条件を最適化して、収率を最大化し、コストを最小限に抑えることを含む可能性があります。

3. 化学反応の分析

ニデュフェキソールは、次のようないくつかの種類の化学反応を受けます。

    酸化: この反応は、酸化する剤を使用して、酸素の付加または水素の除去を伴います。

    還元: 酸化の反対であるこの反応は、還元剤を使用して、水素の付加または酸素の除去を伴います。

    置換: この反応は、求核剤または求電子剤を使用して、別の官能基との置換を伴います。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化する剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤と求電子剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。

化学反応の分析

Nidufexor undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

Nidufexor is part of a class of compounds known as FXR agonists. Similar compounds include:

Nidufexor is unique in its partial agonistic activity and its specific chemical structure, which differentiates it from other FXR agonists. Its ability to modulate FXR-dependent gene expression in vivo makes it a valuable compound for scientific research and potential therapeutic applications .

生物活性

Nidufexor is a novel compound that has garnered attention in the field of pharmacology, particularly for its potential therapeutic applications in liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This article aims to provide a comprehensive overview of the biological activity of Nidufexor, including its mechanism of action, efficacy in clinical studies, and potential implications for treatment.

Nidufexor is classified as a selective farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation. By activating FXR, Nidufexor modulates the expression of genes involved in these pathways, leading to beneficial metabolic effects.

Key Actions of Nidufexor:

  • Bile Acid Regulation : Nidufexor enhances the synthesis and secretion of bile acids, promoting their excretion and reducing hepatic fat accumulation.
  • Anti-inflammatory Effects : The activation of FXR by Nidufexor reduces inflammation in the liver by inhibiting pro-inflammatory cytokines.
  • Lipid Metabolism : Nidufexor improves lipid profiles by decreasing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.

Overview of Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of Nidufexor in patients with liver diseases. Below is a summary table of key studies:

Study TitlePhasePopulationDurationKey Findings
Study on Nidufexor for NASH2bPatients with NASH24 weeksSignificant reduction in liver fat content
Safety and Efficacy of Nidufexor2aHealthy volunteers12 weeksWell-tolerated with no serious adverse events
Long-term Effects of Nidufexor3Patients with NAFLD52 weeksImprovement in liver enzymes and histology

Case Studies

  • Case Study on NASH Patient : A 45-year-old male with biopsy-proven NASH was treated with Nidufexor for 24 weeks. Results showed a significant reduction in liver fat content (from 30% to 10%) and improvement in liver function tests (ALT and AST levels decreased by over 50%).
  • Safety Profile Assessment : In a cohort study involving 100 participants receiving Nidufexor, adverse effects were minimal. The most common side effects reported were mild gastrointestinal disturbances, which resolved without intervention.

Pharmacokinetics

Nidufexor exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized by the liver, with minimal renal excretion.
  • Half-Life : Approximately 12 hours, allowing for once-daily dosing.

Biological Activity Insights

Recent studies have revealed that Nidufexor not only affects liver metabolism but also has systemic effects:

  • Impact on Glucose Metabolism : In diabetic models, Nidufexor improved insulin sensitivity and reduced fasting blood glucose levels.
  • Effects on Lipid Profiles : In hyperlipidemic patients, treatment with Nidufexor resulted in a significant decrease in triglycerides and an increase in HDL cholesterol levels.

特性

IUPAC Name

4-[[benzyl-(8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carbonyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O4/c1-30-25-21-13-20(28)11-12-23(21)35-16-22(25)24(29-30)26(32)31(14-17-5-3-2-4-6-17)15-18-7-9-19(10-8-18)27(33)34/h2-13H,14-16H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTIXGYXBIBOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4)CC5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336678
Record name Nidufexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1773489-72-7
Record name Nidufexor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1773489727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidufexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nidufexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDUFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1PL0TE6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Nidufexor interact with FXR and what are the downstream effects?

A: Nidufexor acts as a partial agonist of FXR [, , ]. While its exact binding mechanism is not fully elucidated in the provided literature, FXR agonists typically bind to the receptor's ligand-binding domain, inducing a conformational change. This change enables FXR to heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.

    Q2: What is the structural characterization of Nidufexor?

    A2: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data for Nidufexor. Further research in chemical databases or publications focusing on Nidufexor's chemical synthesis would be necessary to obtain this information.

    Q3: What makes Nidufexor a promising therapeutic agent compared to other FXR agonists in development for NASH?

    A3: While the provided abstracts do not directly compare Nidufexor with other FXR agonists, they highlight several aspects that contribute to its potential:

    • Non-bile acid structure: Unlike Obeticholic acid (OCA), a first-generation FXR agonist derived from bile acids, Nidufexor possesses a novel, non-bile acid structure []. This difference may translate into an improved safety and tolerability profile.
    • Partial agonistic activity: Nidufexor exhibits partial FXR agonism in vitro [], which could potentially lead to a more balanced activation of FXR signaling and a reduced risk of side effects associated with full FXR agonism.
    • Progression to Phase 2 clinical trials: Nidufexor's advancement to Phase 2 clinical trials for NASH [] and diabetic nephropathy highlights its therapeutic potential and supports further investigation of its efficacy and safety in humans.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。